3,5-Dibromo-2-chloro-4,6-dimethylpyridine

Catalog No.
S15668051
CAS No.
M.F
C7H6Br2ClN
M. Wt
299.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2-chloro-4,6-dimethylpyridine

Product Name

3,5-Dibromo-2-chloro-4,6-dimethylpyridine

IUPAC Name

3,5-dibromo-2-chloro-4,6-dimethylpyridine

Molecular Formula

C7H6Br2ClN

Molecular Weight

299.39 g/mol

InChI

InChI=1S/C7H6Br2ClN/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3

InChI Key

BKMOCGVAJFPIFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Br)Cl)C)Br

3,5-Dibromo-2-chloro-4,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C₇H₆Br₂ClN. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a chlorine atom at the 2nd position of the pyridine ring, along with two methyl groups at the 4th and 6th positions. Its unique structure contributes to its reactivity and utility in various chemical applications.

  • Nucleophilic Substitution Reactions: The bromine and chlorine substituents can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Suzuki-Miyaura Coupling: This compound can engage in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds, facilitating the synthesis of more complex aromatic compounds .

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
  • Suzuki-Miyaura Coupling: Typically employs palladium catalysts and boronic acids under mild conditions.

3,5-Dibromo-2-chloro-4,6-dimethylpyridine exhibits notable biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests its potential use in drug development, particularly in modulating metabolic pathways involving these enzymes . Additionally, its structural properties may allow it to interact with various biomolecules, influencing enzyme activities and gene expression.

Several methods exist for synthesizing 3,5-dibromo-2-chloro-4,6-dimethylpyridine:

  • Direct Halogenation: The compound can be synthesized through direct halogenation of 2,4,6-trimethylpyridine using bromine and chlorine under controlled conditions.
  • Suzuki-Miyaura Cross-Coupling: Starting from simpler pyridine derivatives, this method allows for the introduction of bromine and chlorine substituents through coupling reactions with appropriate boronic acids.
  • Multi-step Synthesis: Involves several steps starting from commercially available pyridine derivatives to introduce the bromine and chlorine substituents sequentially .

3,5-Dibromo-2-chloro-4,6-dimethylpyridine finds applications in various fields:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of pharmaceutical compounds.
  • Organic Synthesis: Utilized in the preparation of complex organic molecules through coupling reactions.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties .

Studies on 3,5-dibromo-2-chloro-4,6-dimethylpyridine have indicated its ability to interact with biological macromolecules. Its role as an inhibitor of cytochrome P450 enzymes suggests that it can influence drug metabolism and efficacy. Additionally, its interactions within metabolic pathways could lead to significant implications for pharmacokinetics and toxicology .

Several compounds share structural similarities with 3,5-dibromo-2-chloro-4,6-dimethylpyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
3-Bromo-2-chloropyridin-4-amine0.87Contains similar halogen substitutions
3,5-Dibromo-2-chloropyridin-4-amine0.84Similar structure with variations in substituents
5-Bromo-2-chloro-6-methylpyridin-3-amine0.79Features a different substitution pattern
3-Bromo-2-chloro-6-methylpyridine0.79Shares halogen substitutions but differs in methyl groups
3-Bromo-2-chloropyridin-4-carboxylic acid0.79Similar core structure with additional functional groups

Uniqueness

The unique combination of bromine and chlorine substituents at specific positions on the pyridine ring distinguishes 3,5-dibromo-2-chloro-4,6-dimethylpyridine from its analogs. This configuration enhances its reactivity and potential applications in organic synthesis compared to other similar compounds .

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

298.85350 g/mol

Monoisotopic Mass

296.85555 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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